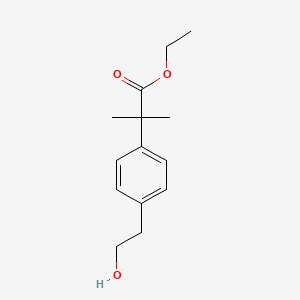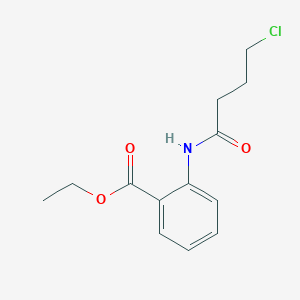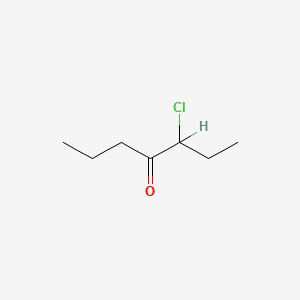![molecular formula C10H9N3O B8688991 1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone](/img/structure/B8688991.png)
1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions: This method is favored due to its high efficiency, selectivity, and mild reaction conditions . The reaction is usually catalyzed by copper(I) salts, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate .
Industrial Production Methods: In an industrial setting, the production of 1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone can be compared with other similar compounds, such as:
- 1-(4-Phenyl-1H-1,2,3-triazol-5-yl)-ethanone
- 1-(5-Phenyl-1H-1,2,4-triazol-3-yl)-ethanone
- 1-(5-Phenyl-1H-1,2,3-triazol-4-yl)-methanol
Uniqueness: The unique structure of this compound, with its specific substitution pattern on the triazole ring, imparts distinct chemical and biological properties that differentiate it from other triazole derivatives .
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
1-(5-phenyl-2H-triazol-4-yl)ethanone |
InChI |
InChI=1S/C10H9N3O/c1-7(14)9-10(12-13-11-9)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,13) |
InChI Key |
KAHCNLFWFKTJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NNN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,6-Difluorophenyl)-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B8688914.png)
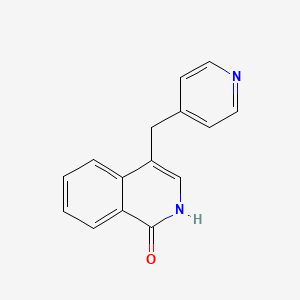
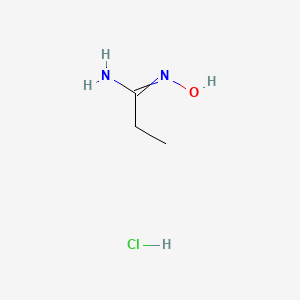
![3-[2-(4-Methoxy-benzyl)-2H-tetrazol-5-yl]-benzoyl chloride](/img/structure/B8688930.png)


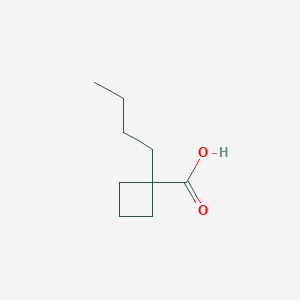
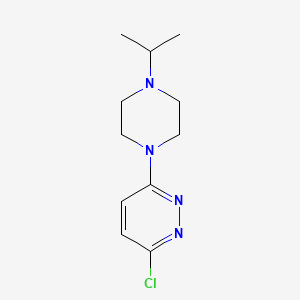
![2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)thio]-](/img/structure/B8688975.png)
